molecular formula C15H20O B1613076 Cyclohexyl 3,5-dimethylphenyl ketone CAS No. 898769-18-1

Cyclohexyl 3,5-dimethylphenyl ketone

Cat. No.: B1613076
CAS No.: 898769-18-1
M. Wt: 216.32 g/mol
InChI Key: BPRJMVMGFVIHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 3,5-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O. It is a colorless oil that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a cyclohexyl group attached to a 3,5-dimethylphenyl ketone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3,5-dimethylphenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3,5-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Cyclohexyl 3,5-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexyl 3,5-dimethylphenyl ketone exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, such as the ketone and aromatic ring. These interactions can involve various pathways, including enzyme catalysis, receptor binding, and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 4-methylphenyl ketone
  • Cyclohexyl 2,4-dimethylphenyl ketone

Uniqueness

Cyclohexyl 3,5-dimethylphenyl ketone is unique due to the presence of two methyl groups at the 3 and 5 positions on the aromatic ring. This structural feature can influence the compound’s reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

IUPAC Name

cyclohexyl-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-12(2)10-14(9-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRJMVMGFVIHLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642597
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-18-1
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 3,5-dimethylphenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 3,5-dimethylphenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclohexyl 3,5-dimethylphenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl 3,5-dimethylphenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl 3,5-dimethylphenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl 3,5-dimethylphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.